molecular formula C12H10N6O5 B10763740 1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine

1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine

Cat. No.: B10763740
M. Wt: 318.25 g/mol
InChI Key: RODAAYVFYDKHGT-UHFFFAOYSA-N
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Description

1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both nitro and furan groups in the molecule contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine typically involves multiple steps, starting from readily available precursorsThe nitration can be achieved using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran intermediate is then reacted with an appropriate guanidine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitrofurans with additional oxygen-containing functional groups.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine involves the interaction of its nitro and furan groups with biological targets. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. The furan ring can interact with enzymes and other proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-nitrofuran derivatives: Similar in structure but with different substitution patterns on the furan ring.

    Nitroimidazoles: Another class of nitro-containing heterocycles with antimicrobial activity.

    Nitrobenzene derivatives: Compounds with a nitro group attached to a benzene ring, exhibiting different reactivity and biological activity.

Uniqueness

1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine is unique due to the combination of its nitro and furan groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

IUPAC Name

1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine

InChI

InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-4-5-11(23-10)8-2-1-3-9(6-8)17(19)20/h1-7H,(H3,13,15,16)

InChI Key

RODAAYVFYDKHGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C(N)N[N+](=O)[O-]

Origin of Product

United States

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